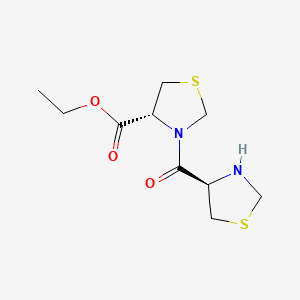
Ethyl (R)-3-((R)-Thiazolidine-4-carbonyl)thiazolidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl ®-3-(®-Thiazolidine-4-carbonyl)thiazolidine-4-carboxylate is a compound with significant potential in various scientific fields It is a heterocyclic compound containing two thiazolidine rings, which are five-membered rings containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-3-(®-Thiazolidine-4-carbonyl)thiazolidine-4-carboxylate typically involves the reaction of thiazolidine-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of Ethyl ®-3-(®-Thiazolidine-4-carbonyl)thiazolidine-4-carboxylate may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl ®-3-(®-Thiazolidine-4-carbonyl)thiazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Applications De Recherche Scientifique
Ethyl ®-3-(®-Thiazolidine-4-carbonyl)thiazolidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl ®-3-(®-Thiazolidine-4-carbonyl)thiazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl ®-3-(®-Thiazolidine-4-carbonyl)thiazolidine-4-carboxylate can be compared with other similar compounds, such as:
Thiazolidine-4-carboxylic acid: A simpler compound with similar structural features but lacking the ethyl ester group.
Ethyl thiazolidine-4-carboxylate: A related compound with a single thiazolidine ring.
Thiazolidinediones: A class of compounds with similar thiazolidine rings but different functional groups and applications.
Propriétés
Formule moléculaire |
C10H16N2O3S2 |
|---|---|
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
ethyl (4R)-3-[(4R)-1,3-thiazolidine-4-carbonyl]-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C10H16N2O3S2/c1-2-15-10(14)8-4-17-6-12(8)9(13)7-3-16-5-11-7/h7-8,11H,2-6H2,1H3/t7-,8-/m0/s1 |
Clé InChI |
BPGWEIKQGUYMNM-YUMQZZPRSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1CSCN1C(=O)[C@@H]2CSCN2 |
SMILES canonique |
CCOC(=O)C1CSCN1C(=O)C2CSCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



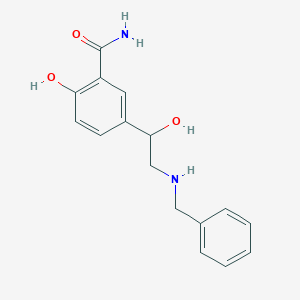
![Ethyl 2-[methyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate](/img/structure/B13850994.png)
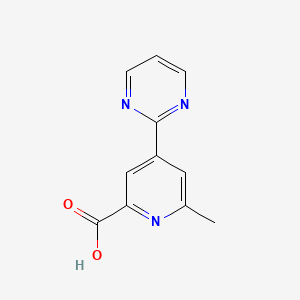
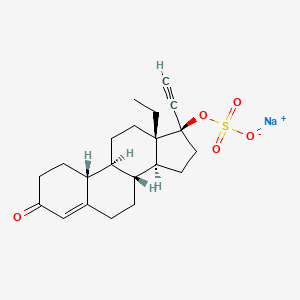
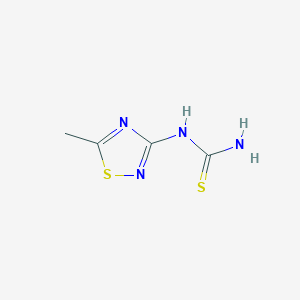
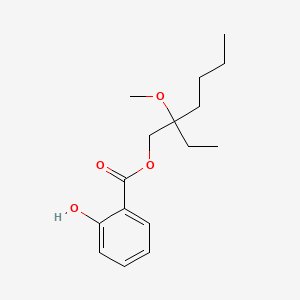
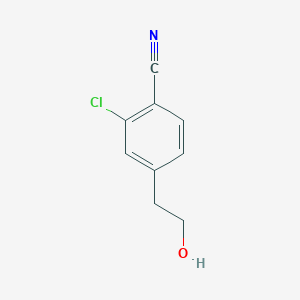
![5-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl]-2-oxooxolane-3-carboxylic acid](/img/structure/B13851023.png)
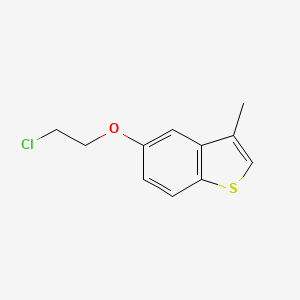
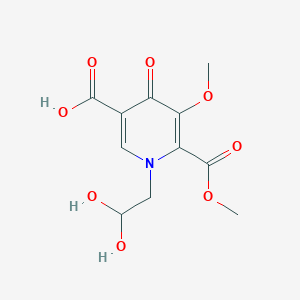
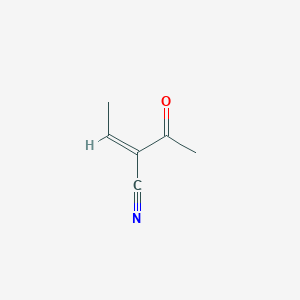
![2-[2-(9H-carbazol-3-ylamino)phenyl]propan-2-ol](/img/structure/B13851043.png)

